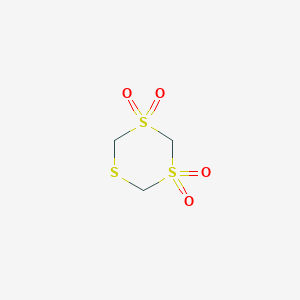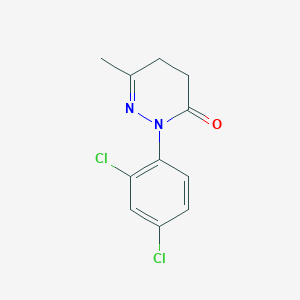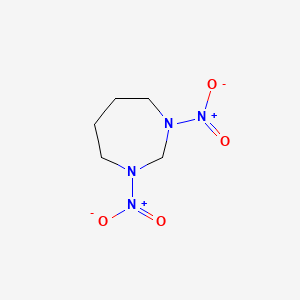
1,3-Dinitro-1,3-diazacycloheptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dinitro-1,3-diazacycloheptane is a cyclic nitramine compound with the molecular formula C5H10N4O4 and a molecular weight of 190.1573 . This compound is part of a class of chemicals known for their energetic properties, making them of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dinitro-1,3-diazacycloheptane typically involves the nitration of 1,3-diazacycloheptane. The reaction conditions often require the use of strong nitrating agents such as nitric acid or a mixture of nitric acid and sulfuric acid. The reaction is usually carried out under controlled temperatures to ensure the stability of the compound and to prevent decomposition .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction parameters, including temperature, concentration of reagents, and reaction time, to maximize yield and purity. Safety measures are crucial due to the compound’s energetic nature .
Chemical Reactions Analysis
Types of Reactions
1,3-Dinitro-1,3-diazacycloheptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in diamino derivatives.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Various nitro derivatives.
Reduction: Diamino derivatives.
Substitution: Compounds with substituted functional groups.
Scientific Research Applications
1,3-Dinitro-1,3-diazacycloheptane has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other energetic materials and as a reagent in organic synthesis.
Biology: Studied for its potential effects on biological systems, although specific applications are limited.
Medicine: Research into its potential use in pharmaceuticals, particularly in drug delivery systems.
Industry: Utilized in the production of explosives and propellants due to its energetic properties.
Mechanism of Action
The mechanism of action of 1,3-dinitro-1,3-diazacycloheptane involves its ability to release energy upon decomposition. The nitro groups in the compound are responsible for its energetic properties. Upon initiation, the compound undergoes rapid decomposition, releasing gases and heat. This makes it useful in applications requiring controlled explosions or propellant action .
Comparison with Similar Compounds
Similar Compounds
- 1,3-Dinitro-1,3-diazacyclopentane
- 1,3-Dinitro-1,3-diazacyclohexane
- 1,3,5-Trinitro-1,3,5-triazacyclohexane (RDX)
- 1,3,5-Trinitroso-1,3,5-triazacyclohexane
- 1,5-Methylene-3,7-dinitroso-1,3,5,7-tetraazacyclooctane
Uniqueness
1,3-Dinitro-1,3-diazacycloheptane is unique due to its seven-membered ring structure, which imparts different physical and chemical properties compared to its five- and six-membered ring analogs. This structural difference affects its stability, reactivity, and energetic performance .
Properties
CAS No. |
5754-90-5 |
|---|---|
Molecular Formula |
C5H10N4O4 |
Molecular Weight |
190.16 g/mol |
IUPAC Name |
1,3-dinitro-1,3-diazepane |
InChI |
InChI=1S/C5H10N4O4/c10-8(11)6-3-1-2-4-7(5-6)9(12)13/h1-5H2 |
InChI Key |
XFBIFYVTPFYRSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CN(C1)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


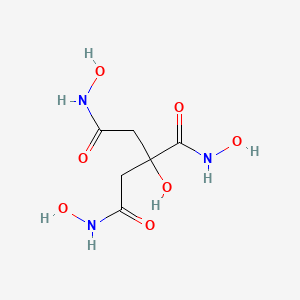
![1,1,1-Trichloro-2-[(2,2,2-trichloroethoxy)methoxy]ethane](/img/structure/B14722278.png)
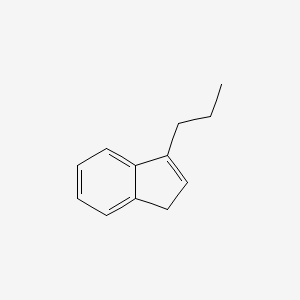

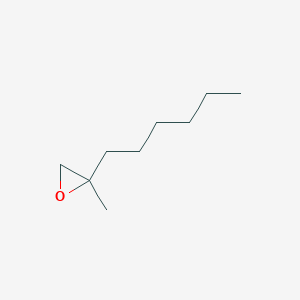
![1,1'-[(4-tert-Butoxyphenyl)methylene]dibenzene](/img/structure/B14722307.png)
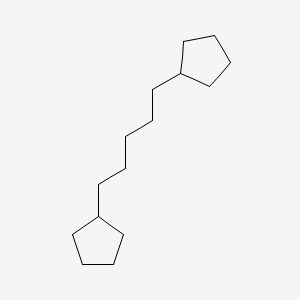
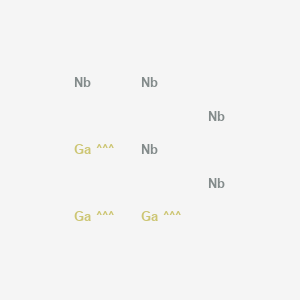
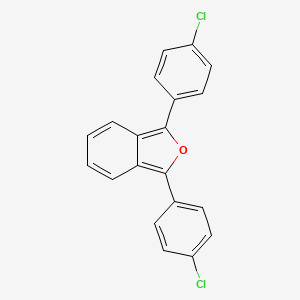
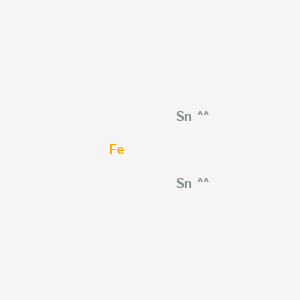
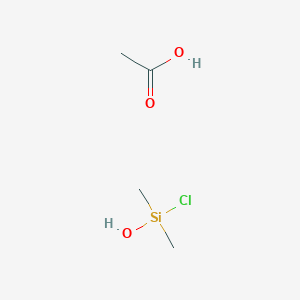
![[2-(Ethoxymethyl)phenyl][bis(2-methoxyphenyl)]methanol](/img/structure/B14722363.png)
